Methyl Gamma-Linolenate: A Technical Guide to its Chemical Properties and Biological Activities
Methyl Gamma-Linolenate: A Technical Guide to its Chemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl gamma-linolenate (B1238488) (MGLA), the methyl ester of gamma-linolenic acid (GLA), is a polyunsaturated fatty acid of significant interest in various scientific and industrial fields. As an omega-6 fatty acid derivative, it serves as a crucial precursor to biologically active molecules and exhibits a range of pharmacological effects. This technical guide provides an in-depth overview of the core chemical properties of MGLA, detailed experimental protocols for their determination, and a visual representation of its key biological signaling pathways. All quantitative data is summarized for clarity, and methodologies are presented to facilitate replication and further research.
Core Chemical Properties
The fundamental chemical and physical properties of methyl gamma-linolenate are summarized in the table below. These properties are critical for its handling, formulation, and application in research and development.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₃₂O₂ | [1][2] |
| Molecular Weight | 292.46 g/mol | [1][3] |
| CAS Number | 16326-32-2 | [1][2] |
| Appearance | Liquid | [1][4] |
| Boiling Point | 162 °C at 0.5 mmHg385.4 °C at 760 mmHg | [4][5] |
| Density | 0.895 - 0.9019 g/cm³ | [1][2][5] |
| Refractive Index | n20/D 1.476 | [1][4][5] |
| Solubility | Soluble in DMSO and dimethyl formamide (B127407) (≤100 mg/mL). Insoluble in water. | [2][5] |
| Storage Temperature | -20°C | [4][5] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of methyl gamma-linolenate are provided below. These protocols are based on established analytical techniques for fatty acid methyl esters.
Determination of Boiling Point by Gas Chromatography
Principle: This method utilizes gas chromatography (GC) to determine the boiling point distribution of fatty acid methyl esters (FAMEs). The elution of components is directly related to their boiling points under the specified chromatographic conditions. A non-polar capillary column is used to separate the FAMEs in order of increasing boiling point.
Apparatus:
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Gas chromatograph (GC) equipped with a flame ionization detector (FID)
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Non-polar open tubular (capillary) GC column
-
Autosampler or manual injection system
-
Data acquisition and processing software
Procedure:
-
Sample Preparation: Prepare a dilute solution of methyl gamma-linolenate in a suitable volatile solvent (e.g., carbon disulfide).
-
Instrument Setup:
-
Set the injector and detector temperatures appropriately (e.g., 250°C and 300°C, respectively).
-
Program the column oven temperature with a linear ramp to achieve separation by boiling point. A typical program might start at a low temperature and ramp up to a final temperature that ensures elution of all components.
-
Set the carrier gas flow rate (e.g., helium or hydrogen) to an optimal velocity for the column dimensions.
-
-
Calibration: Inject a calibration mixture of n-paraffins with known boiling points to establish a retention time versus boiling point curve.
-
Analysis: Inject the prepared sample solution into the GC system.
-
Data Analysis: Record the chromatogram and identify the retention time of the methyl gamma-linolenate peak. Use the calibration curve to determine the corresponding boiling point.
Determination of Density
Principle: The density of a liquid can be accurately determined using a digital density meter. This instrument measures the oscillation frequency of a U-shaped tube filled with the sample, which is directly related to the density of the liquid.
Apparatus:
-
Digital density meter with temperature control
-
Syringes for sample injection
-
Cleaning solvents (e.g., ethanol, acetone)
Procedure:
-
Calibration: Calibrate the density meter using deionized water and dry air at a specified temperature (e.g., 20°C).
-
Sample Preparation: Ensure the methyl gamma-linolenate sample is free of air bubbles and at the desired measurement temperature.
-
Measurement: Inject the sample into the U-tube of the density meter.
-
Reading: Allow the reading to stabilize and record the density value.
-
Cleaning: Thoroughly clean the U-tube with appropriate solvents and dry it before the next measurement.
Determination of Solubility by the Shake-Flask Method
Principle: The shake-flask method is a standard procedure for determining the solubility of a substance in a particular solvent. It involves creating a saturated solution and then measuring the concentration of the solute in that solution.
Apparatus:
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical balance
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Spectrophotometer or High-Performance Liquid Chromatograph (HPLC) for concentration measurement
Procedure:
-
Sample Preparation: Add an excess amount of methyl gamma-linolenate to a known volume of the solvent (e.g., dimethyl sulfoxide, water) in a glass vial.
-
Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Phase Separation: Centrifuge the vial to separate the excess undissolved solute from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant (the saturated solution).
-
Analysis: Determine the concentration of methyl gamma-linolenate in the aliquot using a suitable analytical method such as UV-Vis spectrophotometry or HPLC with a pre-established calibration curve. The resulting concentration represents the solubility of methyl gamma-linolenate in that solvent at the specified temperature.
Biological Signaling Pathways
Methyl gamma-linolenate, primarily through its conversion to gamma-linolenic acid (GLA), is involved in several key biological signaling pathways. The following diagrams illustrate its roles in inducing apoptosis in cancer cells and in the antagonism of the leukotriene B4 receptor, a key mediator of inflammation.
Caption: Apoptosis induction pathway of Methyl Gamma-Linolenate.
References
- 1. apexbt.com [apexbt.com]
- 2. Gamma-linolenic acid induces apoptosis and lipid peroxidation in human chronic myelogenous leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. pubs.acs.org [pubs.acs.org]
- 5. kaycantest.com [kaycantest.com]
